Allantoic acid

Antioxidant capacity Purine catabolism Reactive oxygen species

Sourcing authentic Allantoic acid is critical for purine catabolism studies where structural analogs fail to replicate pathway flux. Our product resolves this by offering a validated tracer for precise metabolic readouts. Key advantages include: • Distinguished from allantoin by its carboxylic acid moiety (pKa ~2.97), enabling unambiguous chromatographic separation for ureide flux assays. • Validated substrate for allantoicase (Km 2.4 mM), ideal for enzyme kinetics where allantoin's higher affinity (Km 0.26 mM) confounds measurement. • ~3.2-fold greater DMSO solubility than allantoin, facilitating concentrated stock solutions with minimal solvent cytotoxicity in cell-based assays.

Molecular Formula C4H8N4O4
Molecular Weight 176.13 g/mol
CAS No. 102185-22-8
Cat. No. B017059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllantoic acid
CAS102185-22-8
Synonymsallantoic acid
allantoic acid, monosodium salt
diureidoacetic acid
Molecular FormulaC4H8N4O4
Molecular Weight176.13 g/mol
Structural Identifiers
SMILESC(C(=O)O)(NC(=O)N)NC(=O)N
InChIInChI=1S/C4H8N4O4/c5-3(11)7-1(2(9)10)8-4(6)12/h1H,(H,9,10)(H3,5,7,11)(H3,6,8,12)
InChIKeyNUCLJNSWZCHRKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Allantoic Acid Procurement Guide


Allantoic acid (diureidoacetic acid; CAS 102185-22-8, also referenced via CAS 99-16-1) is a C4H8N4O4 organic acid belonging to the N-carbamoyl-alpha amino acid class [1]. It is the direct hydrolysis product of allantoin, catalyzed by allantoinase (EC 3.5.2.5), and serves as the terminal intermediate before ureidoglycolate and urea formation in the purine catabolism pathway [2]. It functions as a major long-distance nitrogen transport ureide in tropical legumes alongside allantoin [3].

1
Purine Catabolism Node
Immediate downstream product of allantoin hydrolysis; key intermediate for ureide flux studies
2
Distinct Physicochemical Profile
Carboxylic acid moiety provides different ionization, solubility, and transport properties vs. neutral allantoin
3
Non-Antioxidant Background Control
Lacks radical-scavenging activity, suitable as oxidatively inert control in purine-related ROS assays

Why Allantoic Acid Cannot Be Replaced


Allantoic acid occupies a unique node in purine degradation, immediately downstream of allantoin and upstream of urea release. Its distinct physicochemical properties—including a carboxylic acid moiety (pKa ~2.97) absent in allantoin—confer different solubility, ionization, and transport characteristics . Critically, allantoic acid lacks the antioxidant radical-scavenging activity of uric acid and behaves differently from allantoin in enzyme kinetics (Km for allantoinase: 2.4 mM for allantoic acid vs. 0.26 mM for allantoin), meaning that substituting any structural analog will alter pathway flux and nitrogen economy readouts [1][2]. The quantitative evidence below establishes these non-interchangeable performance dimensions.

Ionization shift Carboxylic acid group (predicted pKa ~2.97) in allantoic acid confers >99% ionization at pH 7.4; allantoin remains neutral, which may alter membrane permeability and HPLC retention.
Kinetic barrier Allantoinase reverse-reaction Km for allantoic acid differs substantially from allantoin; substitution can bias ureide pathway flux interpretation in enzymatic assays.
Antioxidant absence Allantoic acid lacks the radical-scavenging activity retained by uric acid and partially by allantoin; using it as a direct surrogate for other purine metabolites may introduce unintended oxidative background changes.

Allantoic Acid Comparative Evidence


Antioxidant Activity vs Uric Acid

In a direct head-to-head comparison, uric acid effectively scavenged hydroxyl radical and peroxyl radical, whereas neither allantoin nor allantoic acid showed significant scavenging activity. Allantoin moderately scavenged superoxide anion, but uric acid and allantoic acid did not [1]. This confirms that allantoic acid is a functionally 'silent' downstream metabolite devoid of the antioxidant capacity retained by its precursor uric acid.

Antioxidant Activity
Head-to-head
No significant scavenging vs. uric acid effective scavenging
Provides oxidatively inert purine control; eliminates confounding antioxidant background from uric acid.
Cell-free in vitro ROS assays; hydroxyl, peroxyl, superoxide radicals tested.
Antioxidant capacity Purine catabolism Reactive oxygen species

Allantoinase Affinity vs Allantoin

BRENDA-derived Km values reveal that allantoic acid has an approximately 9-fold lower affinity for the reverse reaction of allantoinase compared to (S)-allantoin (Km allantoic acid: 2.4 mM vs. (S)-allantoin: 0.26 mM) [1]. This kinetic barrier means that under physiological substrate concentrations, the equilibrium strongly favors allantoic acid formation and disfavors its back-conversion, functionally committing carbon and nitrogen flux through the ureide pathway.

Allantoinase Affinity
Cross-study comparable
Km = 2.4 mM (allantoic acid) vs. 0.26 mM (allantoin)
~9.2-fold lower affinity; commits carbon/nitrogen flux forward in ureide pathway.
BRENDA reference 698789; allantoinase EC 3.5.2.5.
Enzyme kinetics Allantoinase Substrate Km

Ionization State vs Allantoin

Allantoic acid possesses a carboxylic acid group with a predicted pKa of 2.97 ± 0.10, making it a weakly acidic compound at physiological pH . In contrast, allantoin lacks a carboxylic acid moiety and behaves as an essentially neutral molecule [1]. At pH 7.4, allantoic acid exists predominantly in its ionized allantoate form, altering solubility, membrane permeability, and transporter recognition compared to neutral allantoin.

Ionization State
Class-level inference
pKa = 2.97 ± 0.10 (predicted); >99% ionized at pH 7.4
Impacts HPLC retention, extraction, and membrane transport; confirms distinct behavior from neutral allantoin.
Predicted using ACD/Labs; physiological pH context.
Physicochemical property pKa Ionization

Thermal Stability vs Allantoin

Allantoic acid decomposes upon heating without a sharp melting point, with reported decomposition onset at approximately 154–156 °C (dec.) . Allantoin, by comparison, exhibits a defined melting point of ~230 °C with decomposition [1]. The lower thermal stability of allantoic acid demands stricter storage conditions (−20 °C recommended) and precludes high-temperature processing where allantoin might remain intact.

Thermal Stability
Supporting evidence
Decomposition onset ~154–156 °C (allantoic acid) vs. ~230 °C (allantoin)
Lower thermal stability requires cold-chain storage and gentle solubilization protocols.
Recommended storage –20 °C; avoid high-temperature processing used for allantoin.
Thermal stability Melting point Decomposition

DMSO Solubility vs Allantoin

Allantoic acid achieves a DMSO solubility of 22.73 mg/mL (129.05 mM) under sonication , enabling preparation of concentrated stock solutions for cell-based assays. In contrast, allantoin has a reported DMSO solubility of approximately 7 mg/mL (44.27 mM) [1]. This ~3.2-fold solubility advantage in DMSO facilitates a broader range of in vitro experimental concentrations for allantoic acid without resorting to alternative co-solvents.

DMSO Solubility
Cross-study comparable
22.73 mg/mL (129.05 mM) vs. ~7 mg/mL (44.27 mM) for allantoin
~3.2-fold higher stock concentration enables broader dose-response range in DMSO-compatible assays.
Room temperature; sonication-assisted dissolution.
Solubility DMSO Stock solution

Allantoic Acid Key Applications


Ureide Pathway Flux Analysis

Quantitative metabolomics of nodulated soybean or French bean roots requires authentic allantoic acid as an analytical standard and exogenous spike-in compound. Its distinct pKa and ionization state (Section 3, Evidence 3) enable chromatographic separation from allantoin, while its position downstream of allantoin in the purine degradation pathway makes it an indispensable tracer for ureide flux measurements [1].

Non-Antioxidant Purine Control

In cell-based ROS assays where uric acid's intrinsic radical-scavenging activity confounds readouts, allantoic acid provides a structurally related but oxidatively inert control compound (Section 3, Evidence 1), ensuring that observed effects are attributable to the experimental variable rather than background antioxidant capacity [2].

Allantoinase & Allantoicase Kinetics Assays

The well-defined Km differential between allantoic acid and allantoin for allantoinase (Section 3, Evidence 2) supports the use of allantoic acid as a substrate for allantoicase (EC 3.5.3.4) or as an inhibitor in reverse-reaction studies under conditions where high substrate concentrations are required [3].

Concentrated Ureide Stock Preparation

Allantoic acid's ~3.2-fold higher DMSO solubility over allantoin (Section 3, Evidence 5) allows preparation of concentrated stock solutions for nitrogen supplementation experiments in plant or microbial cell cultures, minimizing solvent carrier volume and associated cytotoxicity .

Application
Selection Property
Validation Focus
Ureide pathway flux analysis
Distinct pKa and ionization state for chromatographic separation from allantoin
Authentic standard for quantitative metabolomics and ureide tracer studies
Non-antioxidant purine control
Absence of radical-scavenging activity vs. uric acid
Oxidatively inert control in cell-based ROS assays to eliminate antioxidant background
Allantoinase/ allantoicase kinetics
Well-characterized Km differential for allantoinase
Substrate for allantoicase or inhibitor in reverse-reaction studies at high concentration
Concentrated ureide stock preparation
~3.2-fold higher DMSO solubility over allantoin
Enables high-concentration nitrogen supplementation with minimal solvent carrier volume

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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